molecular formula C10H16O2 B14601036 2-tert-Butyl-2-(1-methoxypropadienyl)oxirane CAS No. 61186-75-2

2-tert-Butyl-2-(1-methoxypropadienyl)oxirane

Cat. No.: B14601036
CAS No.: 61186-75-2
M. Wt: 168.23 g/mol
InChI Key: PCQIKIRNXNPDNZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-(1-methoxypropadienyl)oxirane is an organic compound characterized by the presence of an oxirane ring, a tert-butyl group, and a methoxypropadienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2-(1-methoxypropadienyl)oxirane typically involves the reaction of tert-butyl alcohol with methoxypropadienyl derivatives under specific conditions. One common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the methoxypropadienyl compound to form the desired oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-(1-methoxypropadienyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-(1-methoxypropadienyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds and products. This reactivity is exploited in various synthetic and biological applications .

Properties

CAS No.

61186-75-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-6-8(11-5)10(7-12-10)9(2,3)4/h1,7H2,2-5H3

InChI Key

PCQIKIRNXNPDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CO1)C(=C=C)OC

Origin of Product

United States

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